Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with different substitution patterns and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with potential anti-cancer properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Known for its thermal stability and use in energetic materials.
Uniqueness
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)8-5-7-4-6(10)2-3-12(7)11-8/h5-6H,2-4,10H2,1H3 |
InChI Key |
ISEBYZMFXWMRRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2CCC(CC2=C1)N |
Origin of Product |
United States |
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